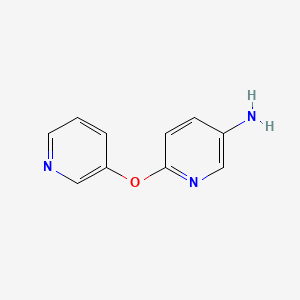

6-(Pyridin-3-yloxy)pyridin-3-amine

描述

Contextualizing 6-(Pyridin-3-yloxy)pyridin-3-amine within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the creation of molecules with precisely controlled three-dimensional structures and functionalities is paramount. The synthesis of this compound is emblematic of this trend. Its structure, featuring a dipyridyl ether core, presents unique synthetic challenges and opportunities. The ether linkage provides a degree of conformational flexibility, while the amino group on one of the pyridine (B92270) rings serves as a key handle for a variety of chemical transformations.

The synthesis of such diaryl ethers can be approached through several established methodologies, with the Ullmann condensation and the Buchwald-Hartwig amination being prominent examples of cross-coupling reactions that could be adapted for its preparation. wikipedia.orgwikipedia.org The Ullmann condensation, a classical method, typically involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.org In the context of this compound, this could involve the reaction of 3-hydroxypyridine (B118123) with a 6-halopyridin-3-amine. The Buchwald-Hartwig amination, a more modern palladium-catalyzed cross-coupling reaction, is renowned for its broad substrate scope and functional group tolerance and offers an alternative pathway. wikipedia.orgorganic-chemistry.org

The specific conditions for the synthesis of this compound would necessitate careful optimization of catalysts, ligands, bases, and solvents to achieve high yields and purity. The characterization of the final product would rely on a suite of spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | A complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on both pyridine rings. The protons ortho and para to the amino group would likely appear at higher field (lower ppm) due to the electron-donating effect of the amine. |

| ¹³C NMR | Resonances in the aromatic region (typically δ 100-160 ppm) for the ten carbon atoms of the two pyridine rings. The carbon atoms attached to the nitrogen and oxygen atoms would have distinct chemical shifts. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the pyridine rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉N₃O). |

Note: The data in this table is predicted based on the chemical structure and general principles of spectroscopy. Actual experimental data may vary.

Significance of Functionalized Pyridine Scaffolds in Academic Research

Functionalized pyridine scaffolds are of immense importance in academic research, primarily due to their prevalence in biologically active molecules. The pyridine ring is a key component in numerous FDA-approved drugs, highlighting its role as a "privileged scaffold" in medicinal chemistry. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal fragment for binding to biological targets such as enzymes and receptors.

Overview of Research Trajectories for Novel Heterocyclic Amines

The development of novel heterocyclic amines is a vibrant area of chemical research with several key trajectories. One major focus is on the discovery of new catalysts and synthetic methodologies that allow for more efficient and environmentally friendly synthesis. This includes the use of earth-abundant metal catalysts and the development of C-H activation strategies to avoid the pre-functionalization of starting materials.

Another significant research direction is the application of these novel heterocyclic amines in medicinal chemistry. Researchers are constantly searching for new molecules with improved therapeutic properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. The unique structural features of compounds like this compound make them attractive candidates for screening in various disease models.

Furthermore, the exploration of the material properties of novel heterocyclic amines is a growing field. Their ability to self-assemble, coordinate to metals, and participate in electronic processes makes them promising components for the development of new functional materials, such as organic light-emitting diodes (OLEDs), sensors, and catalysts. The future of research in this area will likely involve a multidisciplinary approach, combining advanced synthesis, computational modeling, and thorough biological and material characterization to unlock the full potential of these fascinating molecules.

Structure

3D Structure

属性

IUPAC Name |

6-pyridin-3-yloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWSGSCQMYIFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243979 | |

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99185-50-9 | |

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099185509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyridin-3-yloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 6 Pyridin 3 Yloxy Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Pyridine-Pyridine Ether Linkage

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgadvancechemjournal.com For 6-(Pyridin-3-yloxy)pyridin-3-amine, the analysis primarily focuses on the two most synthetically relevant bonds: the C-O ether linkage and the C-N amine bond.

Two primary disconnection strategies emerge:

Strategy A: Disconnection of the Pyridine-Pyridine Ether Bond (C-O) : This is the most common and logical approach. Breaking the ether bond generates two key synthons: a pyridin-3-olate anion and a 6-substituted pyridine (B92270) cation equivalent. These synthons correspond to tangible synthetic reagents, namely 3-hydroxypyridine (B118123) and a pyridine ring with a leaving group (e.g., a halogen) at the 6-position, such as 6-chloropyridin-3-amine or 6-bromopyridin-3-amine. This strategy paves the way for exploring well-established ether formation reactions like palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

Strategy B: Disconnection of the Pyridin-3-amine Bond (C-N) : An alternative disconnection involves the C-N bond of the amino group. This leads to the precursor 6-(pyridin-3-yloxy)pyridine. The amino group can then be installed in a separate synthetic step. A common method for this transformation is the introduction of a nitro group at the 3-position (e.g., via electrophilic nitration of a suitable precursor), followed by its chemical reduction to the desired amine. This approach is often preferred when direct amination is challenging or when the nitro group serves as an activating group for a preceding reaction.

These two retrosynthetic pathways provide a logical framework for developing a comprehensive synthetic plan, allowing for the comparison of different routes and the selection of the most efficient and practical method based on available starting materials and reaction technologies. wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Ether Formation in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and ether synthesis, are powerful tools for forming C-O and C-N bonds. In the context of synthesizing this compound, the Buchwald-Hartwig ether synthesis is a highly effective method for constructing the pivotal pyridine-pyridine ether linkage.

This approach typically involves the reaction of a halo-pyridine with a hydroxy-pyridine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A potential pathway is the coupling of 3-hydroxypyridine with a 6-halopyridin-3-amine derivative. To avoid side reactions with the amine functionality, it may be protected during the coupling step.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the catalyst system. Different palladium sources and ligands can have a significant impact on reaction efficiency and yield.

Table 1: Representative Palladium Catalyst Systems for Aryl Ether Formation

| Palladium Precursor | Ligand | Typical Base | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Effective for coupling electron-rich and electron-neutral aryl halides with alcohols. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Highly active for sterically hindered substrates and shows broad functional group tolerance. |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Useful for forming diaryl ethers, particularly with electron-deficient heterocycles. |

This table is generated based on established principles of palladium-catalyzed cross-coupling reactions.

The selection of the optimal catalyst system requires empirical screening, as subtle electronic and steric differences in the pyridine substrates can influence catalytic activity. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine-Pyridine Ether Bond Construction

Nucleophilic Aromatic Substitution (SNAr) provides a complementary, metal-free alternative for forming the diaryl ether bond. nih.gov This reaction is feasible because the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, especially when a good leaving group is present at an activated position (ortho or para to the ring nitrogen).

In the synthesis of this compound, an SNAr reaction could be envisioned between the sodium or potassium salt of 3-hydroxypyridine and a 6-halopyridine. The reaction is significantly accelerated if the pyridine ring bearing the leaving group is further activated by an electron-withdrawing group.

A highly effective strategy involves using a precursor like 6-chloro-3-nitropyridine. The reaction proceeds as follows:

Activation : The nitro group at the 3-position strongly activates the 6-position towards nucleophilic attack.

Substitution : The pyridin-3-olate anion attacks the 6-position of 6-chloro-3-nitropyridine, displacing the chloride leaving group to form 3-nitro-6-(pyridin-3-yloxy)pyridine.

Reduction : The nitro group is subsequently reduced to the target 3-amino group.

This approach is synthetically advantageous as the activating group (the nitro group) is converted into the desired functionality in the final step. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a base to deprotonate the hydroxypyridine.

Directed Amination Techniques for the Pyridin-3-amine Moiety in this compound Synthesis

The introduction of an amino group at the 3-position of a pyridine ring requires specific strategies, as direct amination at this position can be challenging.

Nitration Followed by Reduction : This is the most common and reliable method. The synthesis begins with a pyridine precursor that can be selectively nitrated at the 3-position. After the formation of the ether linkage, the nitro group is reduced to an amine. Common reducing agents for this transformation include:

Catalytic hydrogenation (e.g., H₂ over Pd/C)

Metal/acid combinations (e.g., SnCl₂/HCl or Fe/HCl) google.com

Transfer hydrogenation (e.g., using ammonium (B1175870) formate)

The Chichibabin Reaction : This classic amination method, which uses sodium amide (NaNH₂), typically results in amination at the C2 or C6 positions of the pyridine ring due to the mechanism involving nucleophilic attack followed by hydride elimination. youtube.comntu.edu.sg It is generally not a viable method for synthesizing 3-aminopyridines from unsubstituted pyridine.

Hofmann and Curtius Rearrangements : These methods provide an alternative route starting from pyridine-3-carboxylic acid (nicotinic acid) or its derivatives.

In the Hofmann rearrangement , nicotinamide (B372718) is treated with bromine and a base to yield 3-aminopyridine (B143674).

In the Curtius rearrangement , nicotinic acid is converted to an acyl azide (B81097) (e.g., via the acid chloride and sodium azide), which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine.

These rearrangement strategies are valuable for installing the amino group specifically at the C3 position when other methods are not feasible.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for key steps like the palladium-catalyzed etherification. Factors such as the choice of catalyst, ligand, base, solvent, and temperature must be carefully fine-tuned. researchgate.net

The following interactive table illustrates how systematic variation of reaction parameters could be used to optimize the yield of a hypothetical Buchwald-Hartwig etherification between 6-bromopyridin-3-amine and 3-hydroxypyridine.

Table 2: Hypothetical Optimization of Palladium-Catalyzed Etherification

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 72 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 85 |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 91 |

| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 88 |

| 6 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80 | 75 |

| 7 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 89 |

This table presents a hypothetical optimization study. Actual results would require experimental verification. The data reflects general trends where bulkier, electron-rich phosphine ligands (like XPhos) and non-coordinating solvents often improve yields in cross-coupling reactions.

Stereoselective Synthesis Considerations for Related Analogues of this compound

While this compound itself is an achiral molecule, its analogues can incorporate stereocenters, necessitating stereoselective synthetic methods. Chirality can be introduced, for example, by adding alkyl or other functional groups with stereocenters to either of the pyridine rings.

The synthesis of such chiral analogues requires precise control over stereochemistry. Key strategies include:

Asymmetric Catalysis : This approach uses a chiral catalyst to induce stereoselectivity. For instance, an analogue with a chiral alcohol on a side chain could be synthesized via the asymmetric reduction of a corresponding ketone using a chiral reducing agent or a transition metal catalyst with a chiral ligand.

Chiral Pool Synthesis : This method utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to build the desired chiral analogue.

Substrate-Controlled Diastereoselective Reactions : If a stereocenter is already present in a synthetic intermediate, it can direct the formation of a new stereocenter. For example, the existing stereocenter can sterically block one face of a reactive group, leading to a diastereoselective addition.

Enzymatic Resolution : A racemic mixture of a chiral intermediate or final product can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

The development of stereoselective routes is crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. rsc.orgclockss.org

Multicomponent Reaction Approaches Towards this compound and Its Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules. researchgate.netacsgcipr.org They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.govdntb.gov.ua

For the synthesis of this compound or its precursors, an MCR could be employed to construct one of the pyridine rings. For example, a variation of the Bohlmann-Rahtz pyridine synthesis could be adapted. This reaction typically involves the condensation of an enamine with an ethynyl (B1212043) ketone. To generate a precursor for the target molecule, one could envision a reaction between:

An enamine derived from a β-keto ester.

An ethynyl ketone bearing the pyridin-3-yloxy moiety.

An ammonia (B1221849) source.

Mechanistic Investigations of Chemical Transformations Involving 6 Pyridin 3 Yloxy Pyridin 3 Amine

Electron Density Distribution and Reactivity Profiling of the Pyridine (B92270) Ring Systems

The chemical behavior of 6-(pyridin-3-yloxy)pyridin-3-amine is intrinsically linked to the arrangement of electrons within its two interconnected pyridine rings. The nitrogen atom in each pyridine ring is more electronegative than the carbon atoms, leading to a general decrease in electron density on the carbon atoms of the rings. uoanbar.edu.iq This effect makes the pyridine rings less reactive towards electrophilic attack compared to benzene (B151609). quimicaorganica.org

In the case of this compound, the substituents—an amino group and a pyridyloxy group—further modulate this electron distribution. The amino group (-NH2) is an electron-donating group, which increases the electron density on the pyridine ring to which it is attached, particularly at the ortho and para positions. Conversely, the ether linkage (-O-) also donates electron density, while the second pyridine ring acts as an electron-withdrawing group.

Computational studies using methods like Density Functional Theory (DFT) can provide a more detailed picture of the electron density. dergipark.org.trresearchgate.net Such analyses would likely show a higher electron density on the aminopyridine ring compared to the pyridyloxy ring. Specifically, within the aminopyridine ring, the positions ortho and para to the amino group will be more electron-rich. This differential electron density is a key determinant of the molecule's reactivity, indicating that electrophilic attacks are more likely to occur on the aminopyridine ring. quora.com

Role of the Ether Linkage in Directing Further Chemical Modifications

This ether bridge influences the electronic properties of both pyridine rings. As an electron-donating group, the oxygen atom increases the electron density on the attached pyridine rings, albeit to a lesser extent than the amino group. This can influence the regioselectivity of substitution reactions. Furthermore, the ether bond itself can be a site for chemical transformation, though it is generally stable. Under harsh conditions, cleavage of the ether bond could occur, leading to the formation of 3-hydroxypyridine (B118123) and a derivative of 3-aminopyridine (B143674).

The presence of the ether linkage is also crucial in the synthesis of more complex molecules where this compound is used as a building block. The linkage provides a specific spatial arrangement between the two pyridine moieties that is often important for biological activity in medicinal chemistry applications.

Protonation Equilibria and Basicity Characterization of the Amine Functionality

The amine group (-NH2) of this compound is the most basic site in the molecule and readily undergoes protonation in acidic conditions. The basicity of this amine is influenced by the electronic effects of the pyridine ring and the pyridyloxy substituent. The pKa value, which is a measure of acidity of the conjugate acid, is a key parameter in characterizing this basicity. For comparison, the pKa of 3-aminopyridine is approximately 6.0. researchgate.net The pyridyloxy group, being electron-withdrawing, is expected to slightly decrease the basicity of the amine compared to unsubstituted 3-aminopyridine.

At physiological pH (~7.4), the amine group would exist predominantly in its protonated form (-NH3+). The equilibrium between the protonated and unprotonated forms is crucial for the molecule's solubility and its interactions with biological targets. The hydrochloride salt form of the compound, for instance, enhances water solubility due to the presence of the charged ammonium (B1175870) group.

Theoretical calculations can be employed to predict the pKa values of aminopyridines with a high degree of accuracy. researchgate.netnih.gov These studies often use thermodynamic cycles that combine gas-phase and solvation free energies to determine the protonation state in aqueous solution.

Electrophilic Aromatic Substitution (EAS) Reactivity Studies on the Pyridine Rings of this compound

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgwikipedia.org The reaction often requires harsh conditions. quora.com The nitrogen atom can also be protonated under acidic reaction conditions, further deactivating the ring towards electrophilic attack. uoanbar.edu.iqrsc.org

In this compound, the two pyridine rings exhibit different reactivities towards EAS. The aminopyridine ring is activated by the electron-donating amino group, making it the more likely site for substitution. elsevierpure.com The amino group directs incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho (C-2 and C-4) and para (C-5) to the amino group are the most probable sites of electrophilic attack.

Conversely, the second pyridine ring is deactivated by the electron-withdrawing nature of the nitrogen and the pyridyloxy group. Therefore, electrophilic substitution on this ring is significantly less favorable. youtube.com Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.org For instance, nitration would likely introduce a nitro group onto the aminopyridine ring. rsc.org

Nucleophilic Reactivity of the Amine Group Towards Various Electrophiles

The primary amine group in this compound is a potent nucleophile, readily reacting with a variety of electrophiles. uni-muenchen.de This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

Common reactions involving the amine group include:

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is a common strategy for creating new C-N bonds. youtube.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Exhaustive alkylation can result in the formation of a quaternary ammonium salt. youtube.com

Reaction with Aldehydes and Ketones: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. nih.govresearchgate.net

The nucleophilicity of the amine is influenced by steric hindrance and the electronic properties of the molecule. masterorganicchemistry.com While the amino group in aminopyridines is a weaker nucleophile than in anilines due to electron delocalization through the pyridine ring, it is still sufficiently reactive for many synthetic transformations. nih.gov

Oxidative and Reductive Transformation Pathways of this compound

The this compound molecule can undergo both oxidative and reductive transformations, targeting different parts of its structure.

Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds under controlled conditions. The pyridine rings themselves are generally resistant to oxidation, but under harsh conditions, they can be cleaved. Oxidation can also occur at the benzylic position if an alkyl group were attached to one of the rings. Less nucleophilic amines can also be prone to oxidation under basic conditions. nih.gov

Reduction: The pyridine rings can be reduced to piperidine (B6355638) rings through catalytic hydrogenation, for example, using a rhodium catalyst. acs.org This process typically requires high pressure and temperature, although electrochemical methods are being developed for milder conditions. acs.org If a nitro group were present on one of the rings (for instance, from an EAS reaction), it could be selectively reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation.

The specific transformation pathway will depend on the reagents and reaction conditions employed, allowing for selective modification of the molecule. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 6 Pyridin 3 Yloxy Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 6-(Pyridin-3-yloxy)pyridin-3-amine, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both pyridine (B92270) rings. The chemical shifts are influenced by the electronic effects of the amino group (electron-donating) and the ether linkage. The protons on the aminopyridine ring are expected to be more shielded compared to those on the pyridyloxy ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, showing ten distinct carbon signals. The carbons attached to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups (though none are present in the parent structure) and quaternary carbons.

A predicted assignment of the ¹H and ¹³C NMR signals for this compound is presented in Table 1. These predictions are based on known data for substituted pyridines and related diaryl ethers. frontiersin.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~158 |

| 4 | ~7.0-7.2 (d) | ~120 |

| 5 | ~7.5-7.7 (dd) | ~135 |

| Amine (NH₂) | ~5.0-6.0 (br s) | - |

| 2' | ~8.2-8.4 (d) | ~145 |

| 4' | ~7.3-7.5 (dd) | ~125 |

| 5' | ~7.2-7.4 (dd) | ~123 |

| 6' | ~8.3-8.5 (d) | ~140 |

| C-6 | - | ~160 |

| C-3' | - | ~150 |

d = doublet, dd = doublet of doublets, br s = broad singlet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine will likely be observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the diaryl ether linkage are characteristic and expected around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyridine rings are often strong in the Raman spectrum. The C-O-C ether linkage may also give rise to a noticeable Raman signal.

A summary of the expected vibrational frequencies is presented in Table 2, based on data from analogous pyridine derivatives. researchgate.netniscpr.res.inresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound (Predicted values based on analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (amine) | 3300-3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| C=C/C=N Ring Stretch | 1400-1600 | Strong | Strong |

| N-H Bend (amine) | 1580-1650 | Medium | Weak |

| Asymmetric C-O-C Stretch | 1200-1250 | Strong | Medium |

| Symmetric C-O-C Stretch | 1000-1050 | Medium | Strong |

| C-N Stretch (amine) | 1250-1350 | Medium | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₀H₉N₃O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

The primary application of HRMS in this context would be to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. A plausible fragmentation pathway for this compound would involve the cleavage of the ether bond, which is a common fragmentation route for diaryl ethers. This would lead to the formation of pyridin-3-olate and 3-aminopyridinyl cations, or their corresponding radical cations.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₁₀H₉N₃O + H]⁺ | 188.0818 |

| [C₅H₄NO]⁺ (pyridin-3-olate cation) | 94.0344 |

| [C₅H₅N₂]⁺ (3-aminopyridinyl cation) | 93.0498 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions of this compound

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the public domain, analysis of related structures, such as 2,2'-Oxybispyridine, can offer valuable insights. nih.gov

The molecule is expected to adopt a non-planar conformation due to the C-O-C ether linkage. The dihedral angle between the two pyridine rings will be a key conformational parameter. In the solid state, the molecules are likely to be involved in intermolecular hydrogen bonding. The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors. These interactions would play a crucial role in the crystal packing. Pi-stacking interactions between the aromatic pyridine rings may also be present.

Table 4: Predicted Crystallographic Parameters for this compound (Based on analogous structures)

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

| C-O-C Bond Angle | ~120° |

| Pyridine Ring Conformation | Planar |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analogues of this compound

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. While this compound itself is achiral, chiral analogues could be synthesized, for instance, by introducing a chiral substituent.

If a chiral center were introduced, the two pyridine rings would act as interacting chromophores. The π-π* transitions of the pyridine rings, typically occurring in the UV region, would couple, giving rise to a characteristic ECD spectrum. According to the exciton (B1674681) chirality method, the sign of the resulting Cotton effects (the "exciton couplet") would be directly related to the spatial arrangement of the two pyridine rings, and thus to the absolute configuration of the chiral center. nih.gov A positive exciton couplet would indicate a clockwise orientation of the electric dipole transition moments of the two chromophores, while a negative couplet would indicate a counter-clockwise orientation.

Computational and Theoretical Chemistry Studies on 6 Pyridin 3 Yloxy Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 6-(Pyridin-3-yloxy)pyridin-3-amine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometric optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Beyond geometry, DFT provides a detailed picture of the electronic structure. Analysis of the electron density distribution can reveal the polarity of bonds and the partial atomic charges, indicating which atoms are electron-rich or electron-poor. This information is fundamental to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Theory Application to Predict Reactivity Sites

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity.

For this compound, the HOMO would likely be localized on the more electron-rich regions, such as the aminopyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be centered on electron-deficient areas, indicating the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

| Parameter | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, susceptible to electrophilic attack. | Likely localized on the aminopyridine ring, particularly the nitrogen of the amine group and specific carbons of the ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of lowest electron density, susceptible to nucleophilic attack. | Likely distributed over the pyridine (B92270) ring that does not contain the amine group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic data.

These calculations could be used to precisely determine the conformational energies of this compound, for example, the energy difference between cisoid and transoid conformations arising from rotation around the ether linkage. Furthermore, ab initio methods are valuable for predicting spectroscopic properties. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, predictions of NMR chemical shifts and electronic transition energies (for UV-Vis spectra) can be achieved with high accuracy.

Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound

While quantum mechanical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound at a given temperature.

An MD simulation would reveal how the molecule flexes, and how the two pyridine rings rotate relative to each other in a solvent or in the solid state. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Analysis of the MD trajectory can identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's behavior in a dynamic environment.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the results of quantum chemical calculations, a variety of descriptors can be derived to quantify different aspects of a molecule's reactivity and properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, these descriptors would include:

Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related molecules and for building predictive models of its biological activity or physical properties.

| Descriptor | Definition | Relevance for this compound |

| Ionization Potential (IP) | Energy needed to remove an electron. | Indicates the ease of oxidation. |

| Electron Affinity (EA) | Energy released upon adding an electron. | Indicates the ease of reduction. |

| Electronegativity (χ) | Tendency to attract electrons. | Provides insight into its bonding and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

For example, if this compound were to undergo an electrophilic aromatic substitution, computational methods could be used to model the approach of the electrophile, the formation of the sigma complex (an intermediate), and the final deprotonation to yield the product. By calculating the energies of the transition states, the activation energy for the reaction can be determined, providing insight into the reaction rate. This type of analysis can help to explain why a particular reaction occurs at a specific position on the molecule and can be used to predict the outcome of unknown reactions.

The Versatility of this compound: Avenues for Derivatization and Functionalization

The chemical compound this compound serves as a valuable scaffold in medicinal chemistry and materials science. Its unique structure, featuring a flexible ether linkage between two pyridine rings and a reactive primary amine, offers multiple sites for chemical modification. This article explores various strategies for the derivatization and functionalization of this compound, providing a detailed overview of key reactions and methodologies that enable the synthesis of a diverse range of analogues.

Coordination Chemistry and Metal Complexation with 6 Pyridin 3 Yloxy Pyridin 3 Amine

Ligand Design Principles for 6-(Pyridin-3-yloxy)pyridin-3-amine as a Bidentate or Multidentate Ligand

The design of a ligand is crucial for dictating the geometry, stability, and reactivity of the resulting metal complex. This compound possesses several key features that inform its potential as a ligand. The presence of two pyridine (B92270) rings and an amino group offers multiple potential coordination sites.

The most probable coordination mode for this compound is as a bidentate ligand. This would involve the nitrogen atom of the aminopyridine ring and the nitrogen atom of the second pyridine ring chelating to a metal center, forming a stable seven-membered ring. The flexibility of the ether linkage allows the two pyridine rings to orient themselves favorably for coordination. The design of bidentate ligands often focuses on creating stable chelate rings, typically 5- or 6-membered. While a 7-membered ring is larger, the semi-rigid nature of the pyridyl groups could still lead to stable complex formation.

Alternatively, the molecule could act as a bridging ligand, with each pyridine nitrogen coordinating to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. The amino group could also participate in coordination, potentially leading to tridentate behavior, although this is less likely due to steric hindrance. The design principles for such ligands consider the spatial arrangement of donor atoms and the flexibility of the linker between them.

The electronic properties of the ligand are also a key design consideration. The electron-donating amino group increases the electron density on the pyridine ring it is attached to, enhancing its basicity and coordinating ability. The ether oxygen, being electron-withdrawing, will have an opposing effect on both rings, though to a lesser extent. This electronic interplay can be fine-tuned by introducing other substituents on the pyridine rings to modulate the ligand's donor strength and, consequently, the properties of the metal complex.

Synthesis and Characterization of Transition Metal Complexes with this compound

While specific synthetic procedures for metal complexes of this compound are not reported, general methods for the synthesis of transition metal-aminopyridine complexes can be applied. Typically, these syntheses involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation.

For example, a hypothetical synthesis of a cobalt(II) complex could involve the following reaction:

CoCl₂ + 2(C₁₀H₉N₃O) → [Co(C₁₀H₉N₃O)₂Cl₂]

The resulting complex would then be isolated by filtration or evaporation of the solvent. Characterization of the synthesized complexes would rely on a suite of analytical techniques. Elemental analysis (CHN) would be used to determine the empirical formula of the complex and confirm the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent would indicate whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are coordinated to the metal or act as counter-ions.

Table 1: Hypothetical Analytical Data for a Co(II) Complex of this compound

| Complex Formula | Calculated %C | Calculated %H | Calculated %N | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |

| [Co(C₁₀H₉N₃O)₂Cl₂] | 47.64 | 3.60 | 16.67 | ~10-20 (in DMF) |

Magnetic susceptibility measurements would be crucial for determining the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.

Spectroscopic Analysis of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding within metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy would provide direct evidence of coordination. The stretching vibration of the C=N bond in the pyridine rings is expected to shift to a higher frequency upon coordination to a metal center due to the increase in bond order. Similarly, the N-H stretching and bending vibrations of the amino group would be altered upon coordination or through hydrogen bonding interactions within the complex.

UV-Visible Spectroscopy: The electronic spectrum of the complexes would reveal information about the d-d transitions of the metal ion and charge transfer bands. The position and intensity of the d-d bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). Charge transfer bands, arising from the transfer of electrons between the metal and the ligand, would provide insight into the electronic interaction between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d¹⁰ metal ions like Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be highly informative. The chemical shifts of the protons and carbons on the pyridine rings would be expected to change upon coordination. Protons closer to the coordinating nitrogen atoms would likely experience a downfield shift due to the deshielding effect of the metal ion.

Table 2: Expected Spectroscopic Data for a Diamagnetic Zn(II) Complex

| Technique | Free Ligand | Complex | Interpretation |

| IR (cm⁻¹) | ν(C=N) ~1580, ν(N-H) ~3400 | ν(C=N) > 1580, ν(N-H) shifted | Coordination of pyridine nitrogen, involvement of amino group |

| ¹H NMR (ppm) | Aromatic protons ~7.0-8.5 | Downfield shift of some aromatic protons | Coordination of pyridine nitrogen(s) |

| UV-Vis (nm) | π-π* transitions | d-d transitions, Ligand-to-Metal Charge Transfer (LMCT) bands | Information on geometry and electronic structure |

Electrochemical Properties of Metal Complexes Derived from this compound

Cyclic voltammetry is a powerful technique to study the redox behavior of metal complexes. The electrochemical properties of complexes with this compound would be influenced by the nature of the metal ion, the coordination environment, and the electronic character of the ligand.

Studies on related aminopyridine complexes have shown that the redox processes can be either metal-centered or ligand-centered. The reversibility of the redox waves would provide information about the stability of the complex in different oxidation states.

Application of this compound-Based Complexes in Catalysis and Sensing

While no specific applications for complexes of this compound have been reported, the structural features suggest potential in several areas.

Catalysis: Transition metal complexes with pyridine-based ligands are widely used as catalysts in various organic transformations. For instance, ruthenium complexes with aminopyridine ligands have been investigated for transfer hydrogenation reactions. The combination of a hard amine donor and a softer pyridine donor in this compound could lead to complexes with interesting catalytic activities, potentially in oxidation or coupling reactions. The ether linkage might also play a role in modulating the solubility and stability of the catalyst.

Sensing: The presence of fluorophoric pyridine rings and a coordinating amino group makes this ligand a candidate for the development of fluorescent chemosensors. Upon coordination to a metal ion, the fluorescence properties of the ligand could be significantly altered, either through quenching or enhancement. This change in fluorescence could be used for the selective detection of specific metal ions. For example, 2-aminopyridine (B139424) derivatives have been shown to act as fluorescent "on-off" switches for the detection of Fe³⁺ and Hg²⁺. The bidentate nature of this compound could impart selectivity for certain metal ions based on their preferred coordination geometry and ionic radius.

Supramolecular Chemistry and Self Assembly of 6 Pyridin 3 Yloxy Pyridin 3 Amine Derivatives

Hydrogen Bonding Networks Involving the Amine and Pyridine (B92270) Nitrogen Atoms

The primary amine (-NH₂) and the pyridine nitrogen atoms are key functional groups that dictate the formation of extensive hydrogen bonding networks in the crystalline state. The amine group can donate two hydrogen atoms, while the pyridine nitrogens act as acceptors.

In the crystal structure of related aminopyridine compounds, intermolecular N-H⋯N hydrogen bonds are a common and stabilizing feature. nih.govresearchgate.netnih.gov For instance, in the crystal structure of 6-methylpyridin-3-amine, molecules are linked by these types of hydrogen bonds. nih.govresearchgate.netnih.gov Similarly, in a centrosymmetric derivative, (3Z,5E)-2-Amino-4,6-bis(pyridin-3-yl)hepta-1,3,5-triene-1,1,3-tricarbonitrile, inversion dimers are formed through pairs of N-H⋯N hydrogen bonds, which in turn are linked into sheets by further N-H⋯N interactions involving both pyridine ring acceptors. nih.gov

When 6-(Pyridin-3-yloxy)pyridin-3-amine is protonated, as in its hydrochloride salt, the resulting ammonium (B1175870) group (-NH₃⁺) becomes a strong hydrogen bond donor. In the crystal structure of this compound hydrochloride, N-H⋯Cl hydrogen bonds are observed, with the protonated amine interacting with the chloride ions. This highlights how the protonation state significantly influences the resulting hydrogen bond network. In cocrystals with water molecules, as seen in derivatives like 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate, the amine donors and water molecules engage in hydrogen bonds with the pyridine ring nitrogen atoms, creating complex two-dimensional networks. researchgate.net These networks can be described using graph-set theory, for example, forming R³₄(11) rings. researchgate.net

Table 1: Examples of Hydrogen Bond Geometries in Related Pyridine Derivatives

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|---|

| (3Z,5E)-2-Amino-4,6-bis(pyridin-3-yl)hepta-1,3,5-triene-1,1,3-tricarbonitrile | N3—H3A⋯N6 | 0.89 | 2.12 | 2.9903 (17) | 168 | nih.gov |

| (3Z,5E)-2-Amino-4,6-bis(pyridin-3-yl)hepta-1,3,5-triene-1,1,3-tricarbonitrile | N3—H3B⋯N5 | 0.88 | 2.10 | 2.9372 (16) | 159 | nih.gov |

π-π Stacking Interactions in Crystalline Architectures of this compound

The planar, electron-deficient pyridine rings of this compound are prone to forming π-π stacking interactions, which are crucial for stabilizing the crystal packing. These interactions occur between parallel or near-parallel aromatic rings.

In the hydrochloride salt of this compound, parallel-displaced stacking of the pyridine rings is a key packing feature, with a measured interplanar distance of 3.51 Å. This type of interaction contributes to the formation of a layered structure. In related zinc(II) complexes containing pyridine-2,5-dicarboxylate (B1236617), π-π stacking interactions between the aromatic rings are observed with centroid-centroid distances of 3.4747 Å and 3.7081 Å. researchgate.net

The geometry and energy of these stacking interactions are influenced by electrostatic forces. nih.gov The interplay between π-stacking and hydrogen bonding often results in complex three-dimensional supramolecular structures. For example, in some dipyridone derivatives, a 3D network is produced by a combination of hydrogen bonds and π-π stacking. researchgate.net Theoretical studies using Density Functional Theory (DFT) can be employed to evaluate the sublimation enthalpy of such crystals and characterize the intermolecular interactions, bridging the gap between gas-phase models and crystalline solids. rsc.org The strength of these interactions can be significant, with studies on Tyr-adenine stacking in protein active sites suggesting a contribution of approximately 2 kcal/mol to the binding energy. nih.gov

Table 2: Observed π-π Stacking Parameters in Pyridine-Containing Crystal Structures

| Compound/System | Centroid-Centroid Distance (Å) | Description | Reference |

|---|---|---|---|

| This compound hydrochloride | 3.51 (Interplanar) | Parallel-displaced stacking of pyridine rings. | |

| Zinc(II) pyridine-2,5-dicarboxylate complex | 3.4747 (7) | Stacking between pyridine-2,5-dicarboxylate fragments. | researchgate.net |

| Zinc(II) pyridine-2,5-dicarboxylate complex | 3.7081 (7) | Stacking between pyridine-2,5-dicarboxylate fragments. | researchgate.net |

Co-crystallization Strategies with Complementary Hydrogen Bond Donors/Acceptors

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. For this compound, this involves combining it with a "co-crystal former" that has complementary functional groups capable of forming robust intermolecular interactions, particularly hydrogen bonds. google.comjustia.com

Given the presence of both hydrogen bond donors (amine) and acceptors (pyridine nitrogens) in the target molecule, a wide range of co-formers can be selected. google.com Carboxylic acids are particularly effective co-formers for pyridine-containing molecules due to the high reliability of the carboxylic acid⋯pyridine supramolecular synthon. rsc.org This synthon is formed by a strong O-H···N hydrogen bond. Fumaric acid, for example, has been successfully co-crystallized with derivatives of pyrimidine (B1678525) and picolinate, forming predictable hydrogen-bonded networks. researchgate.net

The strategy involves selecting an Active Pharmaceutical Ingredient (API) and a co-crystal former that are capable of co-crystallizing from a solution or solid phase under specific conditions. justia.com The resulting co-crystal can exhibit improved properties, such as solubility or stability, compared to the free form of the API. justia.com Co-crystals can incorporate one or more co-crystal formers, which are bound together through hydrogen bonds to the API molecules or to each other. google.com

Design of Self-Assembled Systems Using Functionalized this compound Building Blocks

The inherent self-assembly properties of this compound make it an attractive building block, or "synthon," for the construction of more complex, functional supramolecular systems. By chemically modifying or functionalizing the core structure, researchers can direct the assembly process to create specific architectures with desired properties.

For instance, attaching different functional groups to the pyridine rings or the amine moiety can tune the molecule's electronic properties, solubility, and steric profile, thereby influencing the resulting supramolecular structure. Functionalization can introduce additional interaction sites, leading to the formation of tapes, ribbons, or layers. researchgate.net For example, the introduction of a cyclohexyl group in 6-(Cyclohexyloxy)pyridin-3-amine allows for modifications that can facilitate the creation of derivatives with enhanced properties for use as intermediates in organic synthesis.

Tripodal molecules incorporating pyridine or amine functional groups have been designed to create robust self-assembled monolayers (SAMs) on metal surfaces. researchgate.net This demonstrates how the core pyridine-amine structure can be incorporated into larger, specifically designed molecules for applications in materials science. researchgate.net Furthermore, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized where functionalization of the pyridine core leads to compounds with significant antibacterial activity, with the interactions of the functional groups predicted through molecular docking. nih.gov

Investigation of Non-Covalent Interactions in Solution and Solid State

A comprehensive understanding of the supramolecular behavior of this compound requires studying its non-covalent interactions in both the solid state and in solution. The conformation and aggregation of the molecule can differ significantly between these two phases.

In the solid state, single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of molecules and precisely mapping the network of hydrogen bonds and π-stacking interactions. researchgate.netresearchgate.net Computational methods, such as Hirshfeld surface analysis, can be used to quantify the various intermolecular interactions that contribute to the crystal packing. nih.gov

In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the dominant molecular conformation. For this compound hydrochloride, it was noted that the cisoid conformation observed in the solid state is contrasted by a transoid dominance in solution, highlighting the significant role of lattice energy in stabilizing specific conformers in the crystal. Spectroscopic methods like UV-Vis can also be used to study interactions in solution. researchgate.net The investigation of non-covalent interactions is critical as they control phenomena ranging from the stabilization of biological macromolecules to controlling selectivity in organic reactions. mdpi.com

Photophysical and Optoelectronic Properties of 6 Pyridin 3 Yloxy Pyridin 3 Amine and Its Derivatives

UV-Vis Absorption and Fluorescence Spectroscopy Studies

The electronic absorption and emission properties of 6-(pyridin-3-yloxy)pyridin-3-amine are primarily governed by the π-conjugated system of the two pyridine (B92270) rings and the influence of the amino substituent. The UV-Vis absorption spectrum of pyridine itself exhibits characteristic bands corresponding to π → π* and n → π* transitions. For instance, pyridine in solution typically shows a strong absorption band around 250-260 nm, which is attributed to π → π* transitions, and a weaker n → π* transition at a longer wavelength. nist.govresearchgate.net The introduction of an amino group, as in 3-aminopyridine (B143674), can lead to a red-shift (bathochromic shift) of these absorption bands due to the electron-donating nature of the amino group, which extends the conjugation and raises the energy of the highest occupied molecular orbital (HOMO).

While specific experimental UV-Vis and fluorescence data for this compound are not extensively documented in publicly available literature, data from related aminopyridine derivatives can provide insight into their expected spectral properties. For example, various substituted aminopyridines have been shown to exhibit fluorescence emission in the blue to green region of the spectrum. nih.gov The fluorescence quantum yield (Φ) of these compounds can be influenced by the nature and position of substituents on the pyridine ring.

Below is a representative data table of photophysical properties for related aminopyridine derivatives, which can serve as a reference for the potential characteristics of this compound.

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Solvent |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.34 | CDCl₃ |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 | CDCl₃ |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 | CDCl₃ |

This table presents data for related aminopyridine derivatives to illustrate the range of photophysical properties and is based on findings from similar compounds. nih.gov

Excited State Dynamics and Lifetimes of this compound

The excited-state dynamics of this compound involve a series of processes that occur after the molecule absorbs a photon. These processes include vibrational relaxation, internal conversion, intersystem crossing, and fluorescence. The efficiency of these competing deactivation pathways determines the fluorescence quantum yield and lifetime of the excited state.

For many nitrogen-containing heterocyclic compounds, the presence of low-lying n-π* states can provide efficient non-radiative decay pathways, leading to lower fluorescence quantum yields. Intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁) can also be a significant deactivation channel.

It is also known that intramolecular charge transfer (ICT) can play a significant role in the excited-state dynamics of donor-acceptor substituted aromatic compounds. In this compound, the amino group can act as an electron donor and the pyridine ring as an acceptor, potentially leading to an ICT state upon photoexcitation. The formation and stabilization of such an ICT state can significantly influence the fluorescence properties and excited-state lifetime.

Solvatochromic Behavior and Environmental Sensitivity of Photophysical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of a molecule. The absorption and emission spectra of polar molecules, such as this compound, are often sensitive to the polarity of the solvent.

A positive solvatochromism (a red-shift in emission with increasing solvent polarity) is typically observed for molecules that have a larger dipole moment in the excited state than in the ground state. This is often the case for molecules that exhibit intramolecular charge transfer upon excitation. For this compound, an increase in solvent polarity would be expected to stabilize the more polar excited state, leading to a red-shift in the fluorescence emission spectrum.

Conversely, a negative solvatochromism (a blue-shift in emission with increasing solvent polarity) can occur if the ground state is more polar than the excited state. The study of the solvatochromic behavior of this compound and its derivatives can provide valuable information about the nature of their excited states and their potential use as fluorescent probes for sensing the polarity of their local environment. Studies on similar furo[2,3-b]pyridine (B1315467) derivatives have shown that the main fluorescence emission band shifts to longer wavelengths with increasing solvent polarity, indicating a more polar excited state. glpbio.comresearchgate.net

Theoretical Prediction of Electronic Transitions and Emission Characteristics

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the electronic structure and photophysical properties of molecules. researchgate.netijcce.ac.irnih.gov These methods can be used to calculate the energies of the ground and excited states, the wavelengths of maximum absorption and emission, and the nature of the electronic transitions involved.

For this compound, TD-DFT calculations could be employed to model its UV-Vis absorption spectrum by calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (Sₙ). The calculated oscillator strengths for these transitions would provide an indication of their intensities. Similarly, the fluorescence emission can be modeled by optimizing the geometry of the first singlet excited state (S₁) and calculating the energy of the transition back to the ground state.

Such theoretical studies can also provide insights into the molecular orbitals involved in the electronic transitions (e.g., HOMO-LUMO transitions) and the extent of charge transfer character. While specific TD-DFT calculations for this compound are not found in the reviewed literature, studies on related pyridine derivatives demonstrate the utility of this approach in correlating theoretical predictions with experimental data. researchgate.netijcce.ac.ir

Below is a table showing an example of theoretically calculated photophysical data for a related pyridine derivative, illustrating the type of information that can be obtained from computational studies.

| Parameter | Calculated Value | Method/Basis Set |

| λ_abs (nm) | ~350-400 | TD-DFT/B3LYP/6-311+G(2d,p) |

| λ_em (nm) | ~450-500 | TD-DFT/B3LYP/6-311+G(2d,p) |

| HOMO Energy (eV) | -5.8 | DFT/B3LYP/6-311+G(2d,p) |

| LUMO Energy (eV) | -2.2 | DFT/B3LYP/6-311+G(2d,p) |

| Energy Gap (eV) | 3.6 | DFT/B3LYP/6-311+G(2d,p) |

This table is a hypothetical representation based on typical values obtained for similar pyridine derivatives from DFT/TD-DFT calculations and is for illustrative purposes. researchgate.netijcce.ac.ir

Luminescent Metal-Organic Frameworks (MOFs) incorporating this compound as a Linker

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The photophysical properties of MOFs can be tuned by judiciously selecting the metal centers and the organic linkers. The incorporation of luminescent organic linkers is a common strategy to create luminescent MOFs, which have applications in sensing, bio-imaging, and solid-state lighting.

The bifunctional nature of this compound, with its two pyridine nitrogen atoms available for coordination, makes it a suitable candidate for use as a linker in the synthesis of MOFs. Research has indicated the use of this compound in the construction of a luminescent metal-organic framework with Lewis basic pyridyl sites for the sensing of metal ions.

The luminescence of such MOFs can originate from the organic linker (ligand-centered emission), from the metal center (metal-centered emission), or from a combination of both through ligand-to-metal or metal-to-ligand charge transfer processes. The rigid framework of the MOF can enhance the luminescence of the linker by restricting non-radiative decay pathways, such as intramolecular rotations and vibrations.

The photophysical properties of a MOF incorporating this compound would depend on the specific metal ion used and the resulting coordination geometry. For instance, MOFs constructed with Zn(II) or Cd(II) are often luminescent due to the closed-shell d¹⁰ configuration of these metal ions, which does not quench the fluorescence of the organic linker. The porosity of the MOF could also allow for the encapsulation of guest molecules, which could further modulate the luminescent properties, leading to applications in chemical sensing. The development of water-stable luminescent MOFs is a particularly active area of research. nih.gov

Future Research Directions and Emerging Applications of 6 Pyridin 3 Yloxy Pyridin 3 Amine in Academic Contexts

Exploration of Novel Synthetic Pathways Towards Complex Architectures

The development of new and efficient synthetic routes is paramount to unlocking the full potential of 6-(Pyridin-3-yloxy)pyridin-3-amine. While traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents, modern organic synthesis is moving towards more modular and practical approaches. nih.govnih.gov Future research will likely focus on palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations to create a diverse library of derivatives. nih.gov These methods offer a high degree of control and allow for the introduction of various functional groups, leading to the construction of complex molecular architectures. nih.gov

Furthermore, the synthesis of C-nucleoside analogues based on the this compound scaffold represents a promising avenue for research. nih.govresearchgate.net These compounds, where a sugar moiety is attached to the pyridine ring via a carbon-carbon bond, have potential applications in medicinal chemistry.

Development of Advanced Materials Incorporating this compound Substructures

The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into advanced materials. Its ability to participate in hydrogen bonding and π-π stacking interactions can be exploited to create self-assembling systems and functional polymers.

Future research in this area could focus on the following:

Polymers and Nanomaterials: The amine functionality of this compound can serve as a monomer for the synthesis of novel polymers. These polymers may exhibit interesting optical, electronic, or mechanical properties, making them suitable for applications in areas such as light-emitting diodes, sensors, or as components of composites.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms can act as ligands for metal ions, enabling the construction of highly porous and crystalline MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: The ability of the molecule to form well-defined supramolecular structures through non-covalent interactions could be harnessed to create functional materials with tunable properties.

Integration into Chemo- and Biosensor Platforms

The presence of both a hydrogen bond donor (amine group) and hydrogen bond acceptors (pyridine nitrogens and ether oxygen) in this compound makes it an excellent candidate for the development of chemo- and biosensors. These functional groups can interact with specific analytes, leading to a detectable signal change.

Future research will likely involve designing and synthesizing derivatives of this compound that are selective for particular ions, molecules, or biomolecules. For example, by incorporating a fluorescent reporter group, a sensor could be developed that exhibits a change in fluorescence intensity or wavelength upon binding to the target analyte. The pyridine scaffold's inherent water solubility is also an advantage for biological applications. nih.gov

Theoretical Predictions Leading to Experimental Validation of Novel Properties

Computational chemistry and theoretical modeling will play a crucial role in guiding the future development of this compound-based materials and molecules. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

For instance, computational studies can help in:

Predicting Reaction Outcomes: Modeling reaction pathways can aid in optimizing synthetic conditions and predicting the feasibility of novel transformations.

Designing Molecules with Desired Properties: Theoretical calculations can be used to screen virtual libraries of compounds and identify candidates with specific electronic, optical, or binding properties before they are synthesized in the lab.

This synergy between theoretical predictions and experimental validation will accelerate the discovery of new applications for this versatile compound.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

In line with the growing emphasis on sustainable chemistry, future research on this compound will increasingly focus on the adoption of green chemistry principles. rasayanjournal.co.inunibo.itmdpi.comrsc.org This involves the development of environmentally benign synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inmdpi.com

Key areas for green chemistry innovation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or solvent-free reaction conditions. rasayanjournal.co.inmdpi.com

Catalysis: Employing catalytic methods, including biocatalysis and nanocatalysis, to improve reaction efficiency and reduce the generation of byproducts. The use of magnesium oxide nanoparticles as a catalyst has shown promise in reducing reaction times and increasing yields in the synthesis of related pyridine derivatives. frontiersin.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

By embracing these green chemistry approaches, the synthesis and derivatization of this compound can be made more sustainable and environmentally friendly. rasayanjournal.co.inmdpi.com

常见问题

Basic Questions

Q. What are the key physicochemical properties of 6-(Pyridin-3-yloxy)pyridin-3-amine, and how are they experimentally determined?

- Answer : The compound has a molecular formula of C₁₀H₉N₃O (MW: 187.20 g/mol) and a CAS number of 99185-50-8. Key properties include a density of 1.258 g/cm³ , boiling point of 397°C at 760 mmHg , and flash point of 193.9°C . These properties are typically determined via techniques like differential scanning calorimetry (DSC) for melting points, gas chromatography-mass spectrometry (GC-MS) for volatility, and densitometry. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity and structural integrity.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A standard method involves nucleophilic aromatic substitution , where a pyridine derivative reacts with an amine under optimized conditions. For example, 5-amino-2-chloropyridine may react with 3-hydroxypyridine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C) for 12–24 hours . Post-synthesis purification often uses column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.

Advanced Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software is recommended for refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and intermolecular interactions. The SHELX system (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography. Key steps include data collection at low temperatures (100 K) to minimize thermal motion, followed by structure solution via direct methods and refinement against F² using full-matrix least-squares . Hydrogen bonding networks and π-π stacking interactions can be visualized using programs like Mercury.

Q. How does the stability of this compound vary under acidic or basic conditions, and what experimental protocols assess this?